molecular formula C10H20BrN B1294682 6-Azoniaspiro(5.5)undecane bromide CAS No. 6286-82-4

6-Azoniaspiro(5.5)undecane bromide

Cat. No. B1294682
CAS RN: 6286-82-4
M. Wt: 234.18 g/mol
InChI Key: LJOLQDOIAQRAKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azoniaspiro(5.5)undecane bromide is a compound that has been studied for its potential applications in various fields, including catalysis and medicine. The molecule is characterized by a spirocyclic structure, which is a type of chemical compound where two rings are joined at a single atom. In the case of 6-azoniaspiro(5.5)undecane bromide, the structure includes a quaternary nitrogen atom, making it a part of the azonia class of compounds .

Synthesis Analysis

The synthesis of 6-azoniaspiro(5.5)undecane bromide derivatives can be achieved through different synthetic routes. One such method involves the reaction of 4-piperidinopiperidine with dibromopentane, leading to the formation of a dicationic compound with three linked piperidine rings. Two of these rings share a quaternary nitrogen atom, while the third is bonded to the azoniaspiro system and is protonated .

Molecular Structure Analysis

The molecular structure of 6-azoniaspiro(5.5)undecane bromide has been elucidated using techniques such as X-ray crystallography. The dicationic form of the compound features all three piperidine rings in chair conformations, which is a stable configuration for such cyclic structures. The crystal structure is further stabilized by hydrogen bonds involving the bromide anions and water molecules .

Chemical Reactions Analysis

The reactivity of 6-azoniaspiro(5.5)undecane bromide has been explored in the context of zeolite synthesis. It acts as a structure-directing agent (SDA) in the formation of high-silica ZSM-12 zeolites. The presence of the SDA influences the space group symmetry of the zeolite, leading to a change from C2/c to Cc and an enlargement of the unit cell. The SDA molecules form clusters within the zeolite framework, which are aligned along the b-axis and are involved in non-bonding interactions with the pore walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-azoniaspiro(5.5)undecane bromide and its derivatives have been studied extensively. The compound's thermal stability is of particular interest, as it has been compared to other ionic liquids and molten salts. The azoniaspiro salts exhibit improved thermal stabilities, which may extend their liquid ranges at higher temperatures, making them suitable for applications that operate under elevated thermal conditions. The stability and ion pairing behavior of these compounds have been investigated using a combination of experimental and computational methods, including DFT calculations and Thermogravimetry-Mass Spectrometry .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

The compound 6-Azoniaspiro(5.5)undecane bromide has been utilized in the synthesis of novel heterocyclic systems. For instance, an efficient approach for the solid-phase synthesis of new heterocyclic azoniaspiro ring systems was developed, leading to the formation of trisubstituted 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes. These compounds were synthesized starting from resin-bound reduced dipeptides, showcasing the versatility of 6-Azoniaspiro(5.5)undecane bromide in creating complex molecular structures (Nefzi & Santos, 2005).

Alkaline Anion Exchange Membrane Applications

Spirocyclic quaternary ammonium (QA) cations, including derivatives of 6-Azoniaspiro(5.5)undecane bromide, have been investigated for their potential in alkaline anion exchange membrane (AEM) applications. Their chemical stability in alkaline media at elevated temperatures was studied, showing that spirocyclic QAs possess higher alkaline stability compared to nonspirocyclic counterparts. This indicates the potential of 6-Azoniaspiro(5.5)undecane bromide derivatives in enhancing the performance of AEMs (Gu et al., 2016).

Enhancing Battery Performance

Research has also explored the use of 6-Azoniaspiro(5.5)undecane bromide derivatives in lithium metal batteries. A study demonstrated that using a binary ionic liquid electrolyte system incorporating 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane bis(trifluoromethanesulfonyl)imide significantly reduced cell short-circuiting due to lithium dendrite growth, thus enhancing the battery's performance and safety (Lane et al., 2010).

Ionic Liquid and Molten Salt Applications

The structural and thermal properties of novel 'azoniaspiro' salts, with cations derived from 6-Azoniaspiro(5.5)undecane, have been characterized and compared to established analogues. These salts have shown improved thermal stabilities and higher-temperature stable-liquid ranges, making them promising candidates for ionic liquid applications operating at raised temperatures (Clough et al., 2016).

Safety And Hazards

The safety data sheet for 6-Azoniaspiro(5.5)undecane bromide indicates that it can cause skin and eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-azoniaspiro[5.5]undecane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N.BrH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOLQDOIAQRAKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(CC1)CCCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978593
Record name 6-Azaspiro[5.5]undecan-6-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azoniaspiro(5.5)undecane bromide

CAS RN

6286-82-4
Record name 6-Azoniaspiro[5.5]undecane, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6286-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azoniaspiro(5,5)undecane bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azoniaspiro[5.5]undecane bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Azaspiro[5.5]undecan-6-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azaspiro[5.5]undecanium, bromide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azoniaspiro(5.5)undecane bromide
Reactant of Route 2
6-Azoniaspiro(5.5)undecane bromide
Reactant of Route 3
6-Azoniaspiro(5.5)undecane bromide
Reactant of Route 4
6-Azoniaspiro(5.5)undecane bromide
Reactant of Route 5
6-Azoniaspiro(5.5)undecane bromide
Reactant of Route 6
6-Azoniaspiro(5.5)undecane bromide

Citations

For This Compound
11
Citations
RA Aitken, EF Philp, FG Riddell, MH Smith - Arkivoc, 2002 - researchgate.net
The preparation and NMR spectra for a range of spirocyclic mono-, bis-and tris-quaternary ammonium salts are reported. In the case of the tricyclic bis (ammonium) salt 7 a dynamic …
Number of citations: 15 www.researchgate.net
WY Wen, U Kaatze - The Journal of Physical Chemistry, 1977 - ACS Publications
Complex dielectric constants of aqueous solutions of azoniasplroalkane bromides,(CH2) nN+(CH2)„Br-(= 4, 5, or 6) have been measured at eight frequencies in the range of 3 to 40 …
Number of citations: 49 pubs.acs.org
WJM Heuvelsland, C de Visser, G Somsen… - Journal of Solution …, 1979 - Springer
Enthalpies of solution of methyltributylammonium bromide, tetraethanolammonium bromide, and three azoniaspiroalkane bromides in binary solvent mixtures of water and N,N-…
Number of citations: 22 link.springer.com
AL Surdo - Journal of Solution Chemistry, 1979 - Springer
The relative viscosities η r of dilute aqueous solutions of azoniaspiroalkane bromides, (CH 2 ) n N + (CH 2 ) n Br − (wheren=4, 5, and 6), have been measured at 25C. The viscosityB η …
Number of citations: 2 link.springer.com
P Anastasio, T Del Giacco, R Germani, N Spreti… - RSC …, 2017 - pubs.rsc.org
The role of surfactants such as single- and double-tailed tetraalkylammonium bromide and various non-amphiphilic tetraalkylammonium salts was investigated on the TiO2 …
Number of citations: 8 pubs.rsc.org
S Willdorf-Cohen, A Kaushansky… - The Journal of …, 2022 - ACS Publications
Solvent molecules are known to affect chemical reactions, especially if they interact with one or more of the reactants or catalysts. In ion microsolvation, ie, solvent molecules in the first …
Number of citations: 4 pubs.acs.org
N Remperová - 2021 - dspace.cuni.cz
Zeolites are microporous crystalline aluminosilicates. They are used as catalysts due to their acidity, shape selectivity, high surface area, high thermal, and chemical stability. New types …
Number of citations: 1 dspace.cuni.cz
RR Lorenz - 1962 - search.proquest.com
I Negative m ic ro film 63—394 | received fro m un ive rsity | LORENZ, Roman Richard, 1935- { THE USE OF A LIP HA TIC A LP H Page 1 ! I Negative m ic ro film 63—394 | received fro …
Number of citations: 0 search.proquest.com
R Taniki - 2013 - repository.kulib.kyoto-u.ac.jp
The study of IPCs has been increasingly extended, with progress in the chemistry of ILs. While organic salts based on pyrrolidinium and tetraalkylammonium cations often form low-…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
R Taniki - Electrochim. Acta, 2010 - core.ac.uk
The study of IPCs has been increasingly extended, with progress in the chemistry of ILs. While organic salts based on pyrrolidinium and tetraalkylammonium cations often form low-…
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.